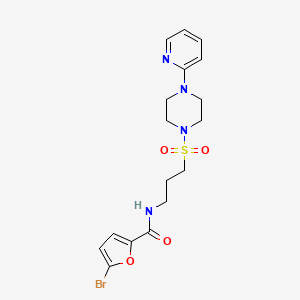

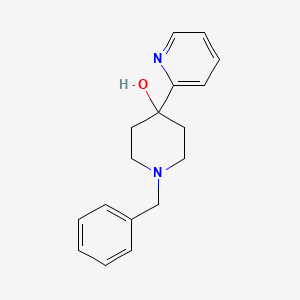

8-(四甲基-1,3,2-二氧杂硼环-2-基)-3,4-二氢-2H-1,4-苯并恶嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)octanoic acid” is a boronic acid derivative with a molecular weight of 270.18 . It’s used in various scientific research areas due to its unique properties.

Synthesis Analysis

While specific synthesis information for “8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine” is not available, similar compounds like “N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide” and “1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” can be synthesized through nucleophilic and amidation reactions .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions of similar compounds involve nucleophilic and amidation reactions .Physical And Chemical Properties Analysis

The compound “8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)octanoic acid” has a molecular weight of 270.18 and is stored in a freezer .科学研究应用

合成与生物学评估

HGF 拟态剂的设计和合成:合成了含硼苯并恶嗪衍生物,例如 2-(4-甲氧基苄基)-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯基)酞嗪-1(2H)-酮和 7-甲基-3-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯基)-2H-苯并[b][1,4]恶嗪,以评估它们作为 HGF 拟态剂的潜力。这些化合物是使用宫浦硼化反应获得的,展示了苯并恶嗪衍生物在药物化学应用中的多功能性 (Das, Tang, & Sanyal, 2011).

多自由基和磁性:详细介绍了聚(2,2,4,4-四甲基-N-氧基-1,4-二氢-2H-3,1-苯并恶嗪-6,8-二基-1,3-苯撑)的合成及其表征,深入了解了苯并恶嗪基多自由基的磁性。这项研究强调了苯并恶嗪衍生物在开发具有独特磁性的材料中的潜力 (Oka, Tamura, Miura, & Teki, 2001).

抗菌和抗真菌应用

苯并恶硼醇的杀真菌活性:研究了 3-哌嗪-双(苯并恶硼醇)及其硼酸类似物对几种丝状真菌的杀真菌活性,突出了杂环苯并恶硼醇体系对杀真菌作用的重要性。这项研究说明了苯并恶嗪和苯并恶硼醇衍生物在解决真菌感染中的潜力 (Wieczorek, Lipok, Borys, Adamczyk-Woźniak, & Sporzyński, 2014).

生态作用和生物活性

苯并恶嗪酮的生物活性和生态作用:对(2H)-1,4-苯并恶嗪-3(4H)-酮衍生物(包括 1,4-苯并恶嗪化合物)的研究表明它们具有植物毒性、抗真菌性、抗菌性和拒食作用。探索了产生苯并恶嗪酮的植物的生态行为和化学防御机制,以及这些化合物作为天然除草剂模型的潜在应用,展示了苯并恶嗪酮衍生物的生态意义和广泛的生物活性 (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

作用机制

A similar compound, “2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine”, has been found to act as a reversible inhibitor of enzymes and proteins.

属性

IUPAC Name |

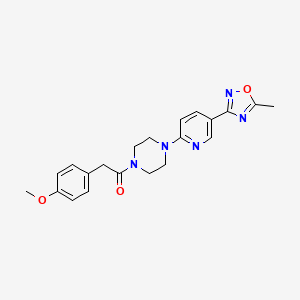

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)10-6-5-7-11-12(10)17-9-8-16-11/h5-7,16H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZBXUVAGZKKGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)NCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2653441.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2653443.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2653448.png)

![5,6-dichloro-N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2653455.png)

![3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B2653459.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2653461.png)